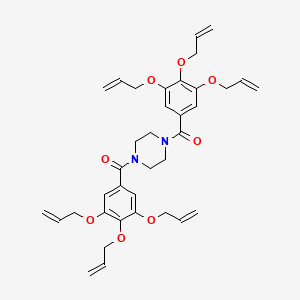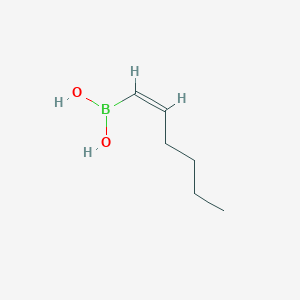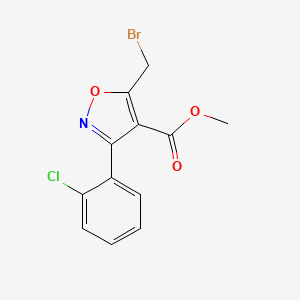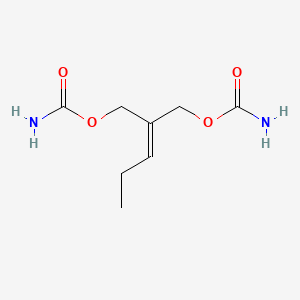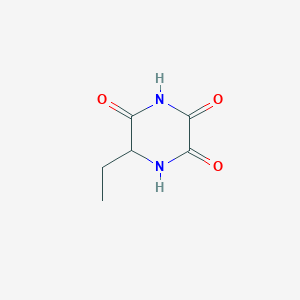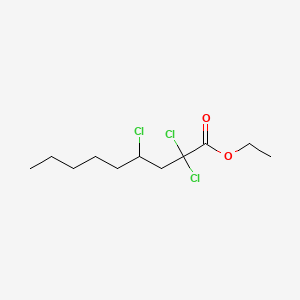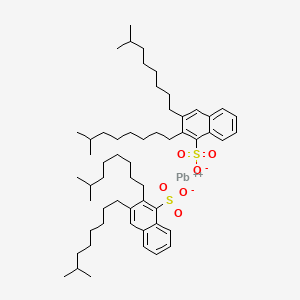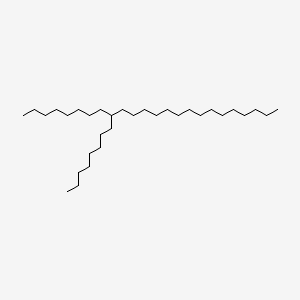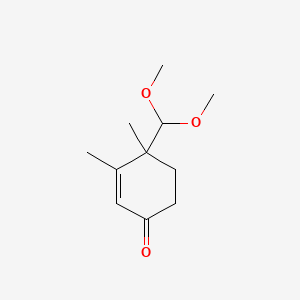
N-(4-Carboxyphenyl)nicotinamide 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxyphenylcarbamoyl group and an N-oxide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid N-oxide under specific conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The carboxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 3-[(4-Carboxyphenyl)carbamoyl]pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxyphenylcarbamoyl group can interact with proteins and enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Carboxyphenyl)aminocarbonyl]pyridine: Lacks the N-oxide functional group.
4-[(3-Pyridylcarbonyl)amino]benzoic acid: Similar structure but different substitution pattern.
Pyridine-3-carboxylic acid N-oxide: Contains only the pyridine N-oxide moiety.
Uniqueness
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is unique due to the presence of both the carboxyphenylcarbamoyl group and the N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
62833-97-0 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
Clave InChI |
NOZXKPUFOWZECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


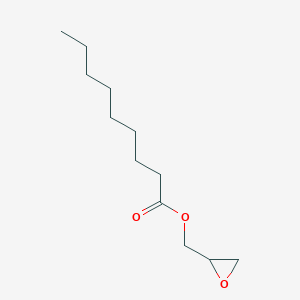
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
